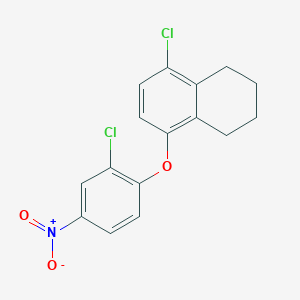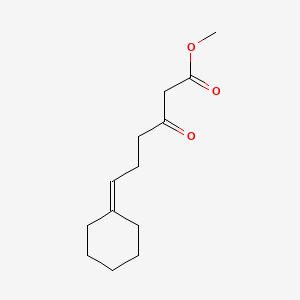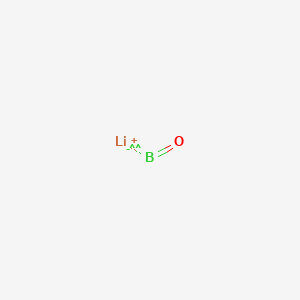
2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl-: is a chemical compound with the molecular formula C19H28N2O5 It is a derivative of piperazinedione, characterized by the presence of a 2,4-dimethoxyphenyl group and a hexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- typically involves the reaction of piperazine derivatives with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against different biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are investigated for their ability to interact with specific biological pathways and molecular targets.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect.
Comparación Con Compuestos Similares
- 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-(6-hydroxyhexyl)-
- 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-(2,4-hexadienyl)-
Comparison: Compared to similar compounds, 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- is unique due to its specific substitution pattern. The presence of the hexyl chain and the 2,4-dimethoxyphenyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
78201-59-9 |
|---|---|
Fórmula molecular |
C19H28N2O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-[(2,4-dimethoxyphenyl)methyl]-4-hexylpiperazine-2,3-dione |
InChI |
InChI=1S/C19H28N2O4/c1-4-5-6-7-10-20-11-12-21(19(23)18(20)22)14-15-8-9-16(24-2)13-17(15)25-3/h8-9,13H,4-7,10-12,14H2,1-3H3 |
Clave InChI |
DEJXEQMGDZBWQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1CCN(C(=O)C1=O)CC2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


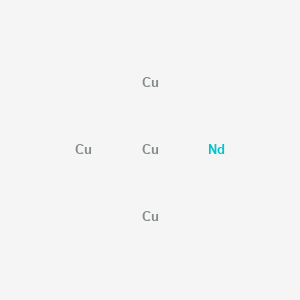
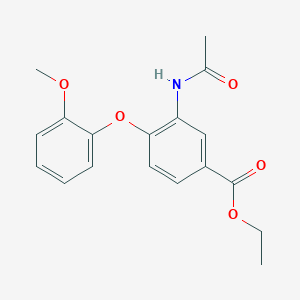
![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
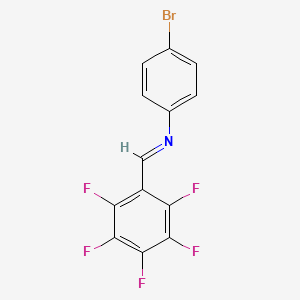
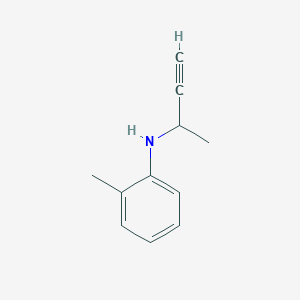

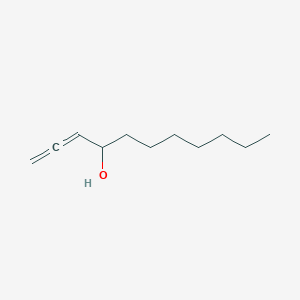
![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)

